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mu conotoxin GIIIA, 4-azidosalicylyl- - 132035-35-9

mu conotoxin GIIIA, 4-azidosalicylyl-

Catalog Number: EVT-1520164
CAS Number: 132035-35-9
Molecular Formula: C7H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mu conotoxin GIIIA, derived from the venom of the marine cone snail Conus geographus, is a peptide known for its ability to selectively block sodium channels in muscle tissues. This compound is classified as a neurotoxin, specifically targeting voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in excitable tissues such as muscles and nerves. The unique mechanism of action and specificity of mu conotoxin GIIIA make it a valuable tool in pharmacological research and potential therapeutic applications.

Source and Classification

Mu conotoxin GIIIA is sourced from the venom of Conus geographus, a species of cone snail found in tropical waters. This peptide belongs to a larger family of conotoxins, which are small, disulfide-rich peptides produced by cone snails. These compounds are classified based on their structure and biological activity, with mu conotoxins specifically inhibiting sodium channels.

Synthesis Analysis

The synthesis of mu conotoxin GIIIA can be achieved through solid-phase peptide synthesis methods. This approach involves the stepwise assembly of amino acids on a solid support, allowing for the formation of disulfide bridges that are critical for the structural integrity of the peptide.

Technical Details:

  1. Solid-Phase Synthesis: The peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the amino acids are sequentially added to a resin.
  2. Disulfide Bridge Formation: After synthesis, disulfide bonds are formed through air oxidation, which is essential for stabilizing the three-dimensional structure of the peptide.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized product, ensuring that it matches the native form in terms of activity and structure.
Molecular Structure Analysis

Mu conotoxin GIIIA has a well-defined molecular structure characterized by several key features:

  • Disulfide Bridges: The peptide contains three disulfide bonds that contribute to its stability and biological function.
  • Amino Acid Composition: The sequence includes specific residues that are critical for its interaction with sodium channels.

Data:

  • Molecular Formula: C₁₈H₂₃N₃O₄S₃
  • Molecular Weight: Approximately 395 Da
  • PDB Structure: The three-dimensional structure can be referenced in databases such as the Protein Data Bank (PDB ID: 1TCG) .
Chemical Reactions Analysis

Mu conotoxin GIIIA participates in various chemical reactions primarily related to its binding interactions with sodium channels:

  • Binding Reactions: The toxin binds to specific sites on sodium channels, blocking ion flow.
  • Cross-linking Studies: Radiolabeled derivatives have been used to study binding affinities and kinetics, demonstrating competitive inhibition with other known sodium channel blockers like tetrodotoxin.

Technical Details:

  • Iodination: Techniques such as iodination have been applied to create derivatives for binding assays.
  • Affinity Measurements: Binding studies utilize radiolabeled mu conotoxin GIIIA to quantify interactions with sodium channels.
Mechanism of Action

The mechanism by which mu conotoxin GIIIA operates involves its specific binding to voltage-gated sodium channels:

  1. Channel Blockade: Upon binding, mu conotoxin GIIIA obstructs the ion conduction pathway, preventing sodium ions from entering the cell.
  2. Selectivity: The toxin exhibits selectivity towards certain subtypes of sodium channels, making it useful for distinguishing between different channel types in pharmacological studies.

Data:

  • Binding Affinity: Studies have shown that mu conotoxin GIIIA has a high affinity for muscle-type sodium channels, with competitive inhibition observed against other blockers .
Physical and Chemical Properties Analysis

Mu conotoxin GIIIA possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.
  • pKa Values: Specific pKa values can influence its ionization state and activity under physiological conditions.

Relevant Data:

  • Melting Point: Not typically defined due to its peptide nature.
  • Optical Activity: Exhibits optical activity due to chiral amino acids.
Applications

Mu conotoxin GIIIA has several scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying sodium channel function and pharmacology.
  2. Neurobiology: Used in research to understand mechanisms underlying pain and neuromuscular transmission.
  3. Drug Development: Potentially useful in developing new therapeutics aimed at treating conditions associated with dysfunctional sodium channel activity.
Introduction to μ-Conotoxin GIIIA

Phylogenetic Origin and Biological Role in Conus geographus Venom

μ-Conotoxin GIIIA (μ-GIIIA) is a neurotoxic peptide isolated from the venom of the piscivorous marine snail Conus geographus, a species responsible for human fatalities due to its potent venom cocktail [2] [7]. This species employs a "lightning-strike cabal" strategy for prey immobilization, where μ-GIIIA acts as a key paralytic component. It selectively inhibits skeletal muscle voltage-gated sodium channels (VGSCs), causing rapid neuromuscular blockade in fish prey by preventing action potential propagation [2] [4]. The venom contains >100 bioactive peptides, with μ-conotoxins contributing to immediate prey paralysis through precise ion channel targeting. This evolutionary adaptation allows the slow-moving snail to capture fast-swimming fish efficiently [7] [9].

Table 1: Key Features of μ-Conotoxin GIIIA

CharacteristicDetail
Biological SourceConus geographus (geographic cone snail)
Prey SpecializationPiscivorous (fish-hunting)
Venom Strategy"Lightning-strike cabal" (immediate paralysis)
Molecular Weight2609.08 Da
Amino Acid SequenceRDCCT⁽ᴴʸᴾ⁾K⁽ᴴʸᴾ⁾KCKDRQCK⁽ᴴʸᴾ⁾QRCCA-NH₂ (Disulfide bonds: Cys³-Cys¹⁵, Cys⁴-Cys²⁰, Cys¹⁰-Cys²¹)
Post-Translational Mods3 hydroxyproline residues (Hyp⁶, Hyp⁷, Hyp¹⁷), C-terminal amidation

Classification within the Conotoxin Superfamily: M-Superfamily and Sodium Channel Targeting

μ-Conotoxin GIIIA belongs to the M-superfamily of conotoxins, characterized by a conserved cysteine framework (CC–C–C–CC) and six cysteine residues forming three disulfide bonds [4] [7]. It is classified within the "Maxi-M" branch (specifically M-4) due to its length (22 amino acids) and disulfide connectivity (Cys¹-Cys⁴, Cys²-Cys⁵, Cys³-Cys⁶ in standardized notation) [4] [8]. The M-superfamily is ubiquitously present in Conus venom and subdivided into five branches (M-1 to M-5) based on loop 3 residues between Cys⁴ and Cys⁵ [4]. Unlike μO-conotoxins (gating modifiers), μ-conotoxins like GIIIA are pore blockers that bind to Site 1 of VGSCs, competing with tetrodotoxin (TTX) for overlapping binding sites in the outer vestibule [7] [8]. This distinguishes them from κM-conotoxins (potassium channel blockers) and ψ-conotoxins (nicotinic acetylcholine receptor antagonists) in the same superfamily [4].

Table 2: M-Superfamily Classification

BranchCategoryRepresentative ToxinsCysteine PatternBiological Target
M-1/2/3Mini-Mmr3e, tx3aCC–C–C–CCUndefined (non-sodium)
M-4Maxi-M (μ)μ-GIIIA, μ-SmIIIACC–C–C–CCNaᵥ1.4 (sodium channel)
M-5Maxi-M (κM/ψ)κM-RIIIKCC–C–C–CCKᵥ1.2 / nAChR

Pharmacological Significance as a Selective NaV1.4 Channel Blocker

μ-GIIIA is a high-affinity antagonist of the skeletal muscle sodium channel subtype Naᵥ1.4, with an IC₅₀ of ~1.5 μM in heterologous expression systems [5] [6]. Its blockade is voltage-independent and irreversible under physiological conditions, effectively inhibiting ion flux by sterically occluding the pore's outer vestibule [7] [8]. Key pharmacological attributes include:

  • Subtype Selectivity: 100–1000-fold greater affinity for Naᵥ1.4 over neuronal subtypes (e.g., Naᵥ1.2, Naᵥ1.7) due to interactions with domain II pore loops [3] [7].
  • Residue-Specific Interactions: Arg¹³ is critical for binding, forming electrostatic interactions with Naᵥ1.4's Glu₇₅₈ and Asp₇₆₂. Lys¹¹ and Hyp¹⁷ further stabilize binding through hydrogen bonding [8] [10].
  • Disulfide-Dependent Activity: All three disulfide bonds are essential for function. Removal of Cys¹⁰–Cys²¹ reduces potency by 230-fold (IC₅₀ from 0.069 μM to 15.8 μM), while eliminating Cys³–Cys¹⁵ or Cys⁴–Cys²⁰ decreases affinity 30–50-fold [8].
  • Therapeutic Potential: Serves as a molecular probe for Naᵥ1.4-related channelopathies (e.g., myotonia, periodic paralysis) and a template for designing neuromuscular blockers [6] [9]. Derivatives like 4-azidosalicylyl-conjugates enable photoaffinity labeling for binding site mapping [10].

Table 3: Key Residues in μ-GIIIA for Naᵥ1.4 Blockade

Residue PositionRole in Naᵥ1.4 BlockadeEffect of Mutation (Ala/Lys)
Arg¹³Forms salt bridges with Naᵥ1.4 Glu₇₅₈/Asp₇₆₂; critical for binding>100-fold potency loss
Lys¹¹Stabilizes pore interaction via hydrogen bonding10-fold potency loss
Hyp¹⁷Maintains loop conformation; H-bonding with channelModerate potency reduction
Cys¹⁰–Cys²¹ (bridge)Anchors C-terminus to β-strand; highest impact on structure230-fold IC₅₀ increase

Properties

CAS Number

132035-35-9

Product Name

mu conotoxin GIIIA, 4-azidosalicylyl-

Molecular Formula

C7H11NO

Synonyms

mu conotoxin GIIIA, 4-azidosalicylyl-

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